4-ethylhexan-1-amine
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Overview
Description
4-Ethylhexan-1-amine, also known as 2-ethylhexylamine, is an organic compound with the molecular formula C8H19N. It is a primary amine characterized by a clear, colorless liquid appearance. This compound is used in various industrial applications, including the production of pesticides, dyes, and surfactants .
Preparation Methods
4-Ethylhexan-1-amine can be synthesized through several methods:
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Reductive Amination: : This method involves the reaction of 2-ethylhexanal with ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction typically occurs under mild conditions and yields the primary amine .
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Hydrogenation of Nitriles: : Another method involves the hydrogenation of 2-ethylhexanenitrile using a catalyst such as Raney nickel. This process converts the nitrile group to an amine group, producing this compound .
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Industrial Production: : Industrially, this compound is produced by the reaction of 2-ethylhexanol with ammonia. This reaction is typically carried out in a batch reactor under high pressure and temperature conditions .
Chemical Reactions Analysis
4-Ethylhexan-1-amine undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding nitriles or amides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
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Reduction: : It can be reduced to form secondary and tertiary amines. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used .
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Substitution: : this compound can undergo nucleophilic substitution reactions with alkyl halides to form substituted amines. This reaction typically requires a base such as sodium hydroxide (NaOH) to facilitate the substitution .
Scientific Research Applications
4-Ethylhexan-1-amine has several scientific research applications:
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Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
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Biology: : The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules .
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Industry: : It is used in the production of surfactants, lubricants, and corrosion inhibitors. The compound’s ability to enhance the properties of these products makes it valuable in industrial applications .
Mechanism of Action
The mechanism of action of 4-ethylhexan-1-amine involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, leading to changes in their activity and function. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and protein-ligand interactions .
Comparison with Similar Compounds
4-Ethylhexan-1-amine can be compared with other similar compounds, such as:
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2-Ethylhexanol: : Both compounds share a similar structure, but 2-ethylhexanol is an alcohol, while this compound is an amine. The presence of the amine group in this compound makes it more reactive in nucleophilic substitution reactions .
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Hexylamine: : Hexylamine is a primary amine with a straight-chain structure, whereas this compound has a branched structure. The branched structure of this compound can lead to different reactivity and physical properties compared to hexylamine .
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2-Ethylhexylamine: : This compound is an isomer of this compound, with the amine group located at a different position on the carbon chain. The different positioning of the amine group can result in variations in chemical reactivity and physical properties .
Properties
CAS No. |
1000510-56-4 |
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Molecular Formula |
C8H19N |
Molecular Weight |
129.24 g/mol |
IUPAC Name |
4-ethylhexan-1-amine |
InChI |
InChI=1S/C8H19N/c1-3-8(4-2)6-5-7-9/h8H,3-7,9H2,1-2H3 |
InChI Key |
PBRXWVWVEZDPSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCCN |
Purity |
95 |
Origin of Product |
United States |
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